Product packaging for Endo-3-azabicyclo[3.2.1]octan-8-ol(Cat. No.:CAS No. 782435-85-2; 934001-71-5)

Endo-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B2423893
CAS No.: 782435-85-2; 934001-71-5
M. Wt: 127.187
InChI Key: XPZYBFOYRKOKPL-KVSKUHBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Endo-3-azabicyclo[3.2.1]octan-8-ol is a bicyclic organic compound that serves as a valuable synthon and core scaffold in scientific research, particularly in medicinal chemistry and drug discovery. This compound features a bridged azabicyclo[3.2.1]octane structure with a hydroxyl group in the endo- configuration, making it a rigid, three-dimensional building block for constructing more complex molecules. While specific published research on this exact molecule is limited, its primary research value lies in its role as a key intermediate. The structural motif of the 3-azabicyclo[3.2.1]octane system is of significant interest in pharmaceutical development. Researchers utilize this scaffold to explore structure-activity relationships in potential therapeutics. For example, the closely related compound tropine (endo-8-methyl-8-azabicyclo[3.2.1]octan-3-ol) is a well-known precursor to the pharmacologically active tropane alkaloids . This demonstrates the potential of the azabicyclo[3.2.1]octane core in bio-active molecule design. The hydrochloride salt form (CAS# 240401-14-3) is typically supplied to enhance the compound's stability and solubility for research applications . This product is offered with a guaranteed purity of not less than 98% (NLT 98%), with quality supported by analytical data including NMR, HPLC, and Mass Spectrometry. This chemical is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult the safety data sheet (MSDS) prior to use and handle all materials in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B2423893 Endo-3-azabicyclo[3.2.1]octan-8-ol CAS No. 782435-85-2; 934001-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5R)-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-5-1-2-6(7)4-8-3-5/h5-9H,1-4H2/t5-,6+,7?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZYBFOYRKOKPL-MEKDEQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CNC[C@@H]1C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Endo 3 Azabicyclo 3.2.1 Octan 8 Ol and Its Derivatives

Multi-Step Organic Synthesis Approaches to the Core Structure

The construction of the endo-3-azabicyclo[3.2.1]octan-8-ol core and its analogs often relies on multi-step synthetic sequences. These methods provide a versatile toolkit for accessing a range of derivatives with varied substitution patterns.

Strategies for Bicyclic Ring System Formation

The formation of the characteristic 8-azabicyclo[3.2.1]octane ring system is a critical step in the synthesis of these compounds. vulcanchem.com Several strategies have been effectively employed to construct this bicyclic framework.

One common approach involves intramolecular cyclization reactions . For instance, the synthesis of 2-azabicyclo[3.2.1]octanes can be achieved through the nucleophilic attack and subsequent intramolecular cyclization of cyclopentane (B165970) or piperidine (B6355638) derivatives. rsc.org A specific example is the intramolecular SN2 reaction of a sulfonamide, which upon deprotonation, yields the bicyclic product. rsc.org Another method utilizes an intramolecular Mannich cyclization reaction of acyclic N-sulfinyl β-amino ketone ketals. nih.gov This process involves the hydrolysis of the ketal to a dehydropyrrolidine ketone, which then undergoes cyclization to form the tropinone (B130398) skeleton. nih.gov

Cycloaddition reactions represent another powerful tool for constructing the bicyclic core. Rhodium-catalyzed [4+3] cycloaddition reactions of vinyldiazoacetates with N-Boc pyrroles have been used to enantioselectively synthesize substituted tropanes. nih.gov Additionally, intramolecular 1,3-dipolar cycloadditions with an endocyclic 1,3-dipole can rapidly establish the entire N-heterocyclic array. nih.gov

Introduction and Modification of Functional Groups

Once the bicyclic scaffold is in place, the introduction and modification of functional groups are crucial for creating specific analogs. Standard organic transformations are frequently employed for this purpose. For example, the hydroxyl group in protected 8-azabicyclo[3.2.1]octan-3-ol can be substituted to introduce various functionalities. google.com

Functional group interconversions are also common. For instance, a cyano group can be introduced and subsequently converted to an amide. google.com Ketones within the bicyclic system, such as in tropinone derivatives, can be reduced to alcohols, often with high stereoselectivity. scispace.com The resulting alcohols can then be further derivatized, for example, by conversion to benzoates. scispace.com

Stereoselective and Enantioselective Synthesis

Controlling the stereochemistry of the this compound core is paramount, as the biological activity of these compounds is often highly dependent on their three-dimensional structure. Consequently, significant research has focused on developing stereoselective and enantioselective synthetic methods. researchgate.net

Asymmetric Construction from Enantioenriched Acyclic Precursors

A prevalent strategy for achieving enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives involves starting with enantioenriched acyclic precursors. researchgate.netacs.orgehu.es This approach, often utilizing the chiral pool, embeds the necessary stereochemical information in the starting material, which then directs the stereocontrolled formation of the bicyclic system. researchgate.netehu.es For example, enantiopure N-sulfinyl β-amino ketone ketals derived from sulfinimines can be used to produce substituted tropinones in good yield. nih.gov

Direct Stereochemical Control during Bicyclic Scaffold Generation

An alternative to using pre-existing chirality is to establish stereochemical control during the formation of the bicyclic scaffold itself. researchgate.netehu.es This can be achieved through various asymmetric catalytic methods.

Asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone, using a rhodium(II) complex/chiral Lewis acid binary system, have been shown to produce optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org Another example is the rhodium-catalyzed asymmetric Suzuki-Miyaura-type cross-coupling reaction, which proceeds via a kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride. acs.org

Desymmetrization Strategies Applied to Achiral Tropinone Derivatives

Desymmetrization of achiral, meso-tropinone derivatives offers an elegant and efficient route to chiral tropane (B1204802) alkaloids. researchgate.netthieme-connect.com This strategy involves the enantioselective transformation of a symmetrical starting material to create a chiral product.

One notable example is the enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by an aldol (B89426) reaction to install the desired functional group. nih.govacs.org Another approach is the enantioselective hydroboration of the C-C double bond in N-protected tropenone derivatives. thieme-connect.comepfl.ch While direct hydroboration can result in low yields, acetalization of the carbonyl group prior to desymmetrization with diisopinocampheylborane (B13816774) leads to chiral alcohols in good yields and excellent enantiomeric excesses. thieme-connect.comepfl.ch Furthermore, a proline-catalyzed intramolecular enol-exo-aldol reaction of a meso-dialdehyde has been used to directly provide the tropane ring skeleton with good enantiomeric excess. mdma.ch

Utility as a Chiral Building Block in Enantioselective Synthesis

The rigid bicyclic structure of the azabicyclo[3.2.1]octane core, combined with its inherent chirality, makes it a valuable scaffold in the field of enantioselective synthesis. msesupplies.com Derivatives of this structure, such as this compound, serve as crucial chiral building blocks for constructing optically pure molecules where specific stereochemistry is vital for biological activity and selectivity. msesupplies.com The strategic placement of nitrogen and hydroxyl groups within this fixed conformational framework allows for predictable, stereocontrolled transformations.

The primary application of this chiral scaffold is in the synthesis of tropane alkaloids and their analogues, a class of compounds known for a wide array of interesting biological activities. researchgate.netehu.es Many synthetic strategies rely on the enantioselective construction of an acyclic precursor that already contains the necessary stereochemical information to guide the formation of the bicyclic system. researchgate.net However, more advanced methodologies focus on achieving stereochemical control during the very reaction that forms the 8-azabicyclo[3.2.1]octane architecture. researchgate.net These approaches include desymmetrization processes starting from achiral tropinone derivatives or the use of chiral catalysts. researchgate.net

Asymmetric 1,3-dipolar cycloadditions, for instance, have been developed using a dual catalytic system of a rhodium(II) complex and a chiral Lewis acid to produce optically active bicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. rsc.org The utility of these scaffolds as chiral building blocks is pivotal in medicinal chemistry for developing therapeutics, particularly for neurological and psychiatric disorders, by enabling the synthesis of single-enantiomer drugs that offer improved potency and reduced side effects. msesupplies.comehu.es

Mechanistic Insights into Scaffold Construction Reactions

The construction of the 3-azabicyclo[3.2.1]octane scaffold is achieved through various sophisticated chemical reactions. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and accessing a diverse range of derivatives.

Cyclization Reactions

Cyclization reactions are fundamental to forming the bicyclic core of this compound. These intramolecular processes forge the key ring structures from more flexible acyclic or monocyclic precursors.

Palladium(II)-catalyzed intramolecular cyclization represents a powerful method for constructing nitrogen-containing heterocyclic systems, including the azabicyclo[3.2.1]octane core. rsc.orgresearchgate.net This type of reaction, often referred to as an aza-Wacker-type reaction, involves the palladium(II)-mediated nucleophilic attack of a nitrogen atom onto an olefin within the same molecule. nih.gov

The general mechanism commences with the coordination of the palladium(II) catalyst to the alkene. This is followed by the intramolecular attack of the nitrogen nucleophile (e.g., an amide or carbamate) on the activated double bond, a step known as aminopalladation. nih.gov This key step forms a new carbon-nitrogen bond and a carbon-palladium sigma bond. The resulting alkylpalladium(II) intermediate can then undergo various subsequent transformations, most commonly β-hydride elimination, to yield the cyclized product and a palladium(0) species. nih.gov An oxidant is typically required to regenerate the active Pd(II) catalyst, making the process catalytic. nih.gov This strategy has been successfully applied to the synthesis of various azabicyclic systems. rsc.orgresearchgate.net

Table 1: Intramolecular Palladium(II)-Catalyzed Cyclization

Starting Material Catalyst System Key Mechanistic Step Product Type

Electrophile-induced cyclization using phenylselenyl halides provides another effective route to the azabicyclo[3.2.1]octane scaffold. rsc.orgresearchgate.net This method relies on the high affinity of the phenylselenyl cation (PhSe+) for carbon-carbon double bonds.

The reaction is initiated by the electrophilic attack of the phenylselenyl species (generated from phenylselenyl bromide or chloride) on the alkene of an unsaturated nitrogen-containing precursor. researchgate.net This forms a bridged seleniranium ion intermediate. The nitrogen nucleophile within the molecule then attacks this intermediate in an intramolecular, stereoselective fashion, leading to the formation of the bicyclic ring system. rsc.orgresearchgate.net The resulting product contains a phenylselenyl group, which can be subsequently removed via reductive cleavage (e.g., with Bu₃SnH) or oxidative elimination to install a double bond, further enhancing the synthetic utility of this method. researchgate.net This cyclization proceeds in a stereo- and regioselective manner, making it a valuable tool for complex molecule synthesis. rsc.orgresearchgate.net

Table 2: Phenylselenyl-Induced Cyclization

Starting Material Reagent Key Intermediate Product Feature

Rearrangement Reactions

Rearrangement reactions offer an alternative and sometimes more intricate pathway to the 3-azabicyclo[3.2.1]octane framework, often involving the transformation of a different, more readily available bicyclic system.

The Mitsunobu reaction, classically used for the inversion of stereocenters in alcohols, can also promote rearrangement reactions to construct new molecular scaffolds. researchgate.net This strategy has been employed to synthesize 2-azabicyclo[3.2.1]octane systems through the rearrangement of 2-azabicyclo[2.2.1]heptane derivatives, demonstrating the potential for ring expansion to form the desired [3.2.1] skeleton. researchgate.net

The reaction is initiated by the activation of a hydroxyl group in the starting bicyclic alcohol with a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). This forms a highly reactive oxyphosphonium salt. Instead of a direct intermolecular substitution by a nucleophile, an intramolecular C-C bond migration can occur, driven by the release of ring strain in the starting material. This skeletal rearrangement leads to the formation of the more stable azabicyclo[3.2.1]octane ring system. However, it is important to note that this reaction can be sensitive to the substrate's structure, and competing side reactions, such as elimination, are common. rsc.org

Table 3: Mitsunobu-Promoted Rearrangement

Starting Scaffold Reagents Key Process Product Scaffold

Asymmetric 1,3-Dipolar Cycloadditions

Asymmetric 1,3-dipolar cycloadditions represent a powerful strategy for the enantioselective construction of five-membered heterocyclic rings, including the pyrrolidine (B122466) core of the 3-azabicyclo[3.2.1]octane system. researchgate.net This method involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile. The stereochemical outcome of the reaction can be controlled through the use of chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials.

One notable example involves the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, derived from diazo imines, with acryloylpyrazolidinone. rsc.org This reaction, facilitated by a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid, yields optically active 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity and enantioselectivity. rsc.org The choice of the diazo substrate can influence the exo/endo selectivity of the cycloaddition. rsc.org

Another approach utilized an asymmetric 1,3-dipolar cycloaddition between 1-methyl-3-oxidopyridinium and (R)-p-tolyl vinyl sulfoxide (B87167) to achieve the chiral synthesis of (-)-2α-tropanol. oup.com This reaction proceeded with high regioselectivity, affording a mixture of diastereomers that could be further processed to yield the desired enantiomerically pure product. oup.com

The versatility of this methodology is further highlighted by its application in synthesizing a variety of tropane and homotropane alkaloids. researchgate.net Dual catalytic systems, often employing a combination of rhodium and a chiral Lewis acid like a Nd(OTf)₃/L* complex, have been successfully used to generate tropane derivatives through the (3+2) cycloaddition of azomethine ylides. ehu.es

DipoleDipolarophileCatalyst SystemProductKey Features
Cyclic azomethine ylideAcryloylpyrazolidinoneRhodium(II) complex / Chiral Lewis acidOptically active 8-oxabicyclo[3.2.1]octanesHigh diastereo- and enantioselectivity. rsc.org
1-Methyl-3-oxidopyridinium(R)-p-tolyl vinyl sulfoxideThermal(-)-2α-TropanolHigh regioselectivity. oup.com
Azomethine ylideN-substituted acryloylpyrazolesDual Rh/Nd catalysisTropane derivativesEnantioselective synthesis. ehu.es

Epoxide Ring Opening and Intramolecular Amide Formation

The ring-opening of epoxides is a versatile and widely employed transformation in organic synthesis, providing a route to a variety of functionalized molecules. nih.gov This reactivity is driven by the inherent ring strain of the three-membered ether ring. nih.govyoutube.com The reaction can proceed under either acidic or basic conditions, with the regioselectivity of the nucleophilic attack depending on the reaction conditions and the substitution pattern of the epoxide. libretexts.orgmasterorganicchemistry.com

In the context of synthesizing azabicyclic structures, the intramolecular ring-opening of an epoxide by a tethered amine or amide nucleophile is a key strategy. For instance, the synthesis of novel azabicyclic β-amino acid derivatives has been achieved from norbornene β-amino acids. The process involves the dihydroxylation of a β-amino ester intermediate, followed by oxidative cleavage to form a dialdehyde, which then undergoes reductive amination to construct the 3-azabicyclo[3.2.1]octane skeleton. researchgate.net

A more direct approach involves the intramolecular cyclization of an amino-epoxide. For example, in the synthesis of certain alkaloids, an epoxide is first formed on a precursor molecule. Subsequent treatment with a base can induce an intramolecular epoxide ring-opening by a nearby amine, leading to the formation of the bicyclic system. nih.gov The stereochemistry of the resulting alcohol is controlled by the stereochemistry of the epoxide and the backside nature of the SN2 attack.

This strategy has been pivotal in the synthesis of various complex natural products. For example, the total synthesis of Alstolactine A involved an acid-catalyzed epoxide ring-opening reaction as a key step to form a crucial intermediate. nih.gov Similarly, the synthesis of Cananodine utilized an n-butyllithium-mediated intramolecular epoxide ring-opening. nih.gov

Preparation of Specific Derivatives and Intermediates

Reduction of Tropinone to Tropine (B42219) (Endo-Isomer)

The reduction of tropinone is a critical step in the synthesis of tropine, the endo-isomer of 3-azabicyclo[3.2.1]octan-8-ol. In biological systems, this reduction is catalyzed by NADPH-dependent enzymes known as tropinone reductases (TRs). wikipedia.org There are two types of these enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII). TRI specifically produces tropine (the endo-alcohol), while TRII yields pseudotropine (the exo-alcohol). wikipedia.org In many plant species, TRI exhibits significantly higher activity than TRII, leading to the preferential formation of tropine. wikipedia.orgsigmaaldrich.comnih.gov

In a laboratory setting, the reduction of tropinone to tropine can be achieved using various reducing agents. The stereochemical outcome of the reduction is highly dependent on the reagent and reaction conditions chosen. Following its synthesis, often through the classic Robinson "double Mannich" reaction, tropinone can be reduced to tropine, which can then be esterified to produce compounds like atropine. researchgate.net

Nitrogen Protection Strategies (e.g., Boc Group)

In the multi-step synthesis of complex molecules containing the 3-azabicyclo[3.2.1]octane core, protection of the nitrogen atom is often necessary to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgwikipedia.orgfishersci.co.uk

The N-Boc protection of amines is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org Various catalysts and conditions have been developed to optimize this reaction, including the use of ionic liquids, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), or iodine under solvent-free conditions. organic-chemistry.org Recently, a tropine-based dicationic catalyst has been shown to be efficient for the N-Boc protection of amines under solvent-free conditions. tandfonline.com

The Boc group is generally stable to most nucleophiles and bases, allowing for selective reactions at other functional groups within the molecule. organic-chemistry.org Deprotection is readily accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgfishersci.co.uk

Protection ReagentCatalyst/ConditionsKey Features
Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NaOH, DMAP), aqueous or anhydrousStandard and widely used method. wikipedia.orgfishersci.co.uk
Di-tert-butyl dicarbonate (Boc₂O)1-Alkyl-3-methylimidazolium cation based ionic liquidsEfficient, chemoselective, catalytic activation of Boc₂O. organic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O)1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Simple, efficient, chemoselective, recyclable catalyst. organic-chemistry.org
Di-tert-butyl dicarbonate (Boc₂O)[C₄(Tr)₂]·2Cl (Tropine-based dicationic catalyst)Efficient under solvent-free conditions. tandfonline.com

Synthesis of Substituted Azabicyclooctane Analogues

The synthesis of substituted 3-azabicyclo[3.2.1]octane analogues is an active area of research, driven by the desire to develop new therapeutic agents with improved potency and selectivity. acs.orgnih.gov A common strategy involves the synthesis of a key intermediate, such as N-benzyl-3-azabicyclo[3.2.1]octan-8-one, which can then be further functionalized. acs.orgnih.gov This intermediate can be prepared via a Mannich condensation of cyclopentanone, benzylamine, and formaldehyde. acs.orgnih.gov

Substitution at the C-8 position can be achieved through various methods. For example, the addition of a Grignard reagent to the ketone at C-8 introduces a new substituent and generates an alcohol. acs.orgnih.gov The stereochemistry of the resulting alcohol can influence the biological activity of the final compound. For instance, 8β-phenyl-8α-alcohols derived from Grignard addition have shown low affinity for certain transporters. acs.orgnih.gov

Further modifications, such as the formation of ethers at the C-8 hydroxyl group, can lead to compounds with altered pharmacological profiles. For example, benzhydryl ethers at C-8 have demonstrated improved selectivity for the dopamine (B1211576) transporter over the serotonin (B10506) transporter. acs.org The synthesis of various 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters has also been reported, showcasing the diverse range of analogues that can be prepared. nih.gov

Structural Characterization and Conformational Analysis of Endo 3 Azabicyclo 3.2.1 Octan 8 Ol

Spectroscopic Techniques for Structural Elucidation

A combination of modern spectroscopic methods is indispensable for the unambiguous structural determination and conformational analysis of endo-3-azabicyclo[3.2.1]octan-8-ol and its derivatives. These techniques provide detailed insights into the molecular framework, connectivity, stereochemistry, and intermolecular forces.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide the fundamental information for assigning every atom within the molecular structure. The chemical shifts are highly sensitive to the electronic environment and spatial orientation of the nuclei. For the 3-azabicyclo[3.2.1]octane skeleton, the bridgehead protons (H-1 and H-5) typically resonate at distinct fields, and the protons of the various methylene (B1212753) groups can be distinguished based on their coupling patterns and chemical shifts.

In derivatives like 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, the bicyclic system is confirmed to adopt a chair-envelope conformation where the N-CH₃ group is situated in an equatorial position relative to the chair-shaped piperidine (B6355638) ring. researchgate.netresearchgate.net The conformation of the piperidine ring is noted to be puckered at C8 in the α-epimers (corresponding to the endo alcohol in the parent compound). researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 3-Methyl-3-azabicyclo[3.2.1]octan-8α-ol Derivative (Data is illustrative of the bicyclic core and based on reported values for related structures)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity
1, 5 (Bridgehead) 35-453.0-3.5m
2, 4 (Axial) 50-602.1-2.3m
2, 4 (Equatorial) 50-602.8-3.0m
6, 7 (Exo) 25-351.8-2.0m
6, 7 (Endo) 25-351.5-1.7m
8 (Alcohol) 60-703.8-4.2m

To overcome the signal overlap often present in 1D NMR spectra and to definitively establish stereochemistry and connectivity, a suite of advanced NMR experiments is employed.

NOE/NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments are crucial for determining the spatial proximity of protons. For this compound, a key application is to confirm the endo configuration of the hydroxyl group at C-8. NOE correlations would be expected between the proton at C-8 and the endo protons at C-6 and C-7. One-dimensional selective NOE and two-dimensional NOESY experiments have been successfully used to assign all proton resonances in related amide derivatives. researchgate.net

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the primary method for unambiguous assignment of both ¹H and ¹³C signals, matching the proton and carbon skeletons of the molecule. researchgate.netresearchgate.net

TOCSY (Total Correlation Spectroscopy): This experiment reveals entire spin systems by showing correlations between all protons that are coupled to each other, not just those that are directly adjacent. For the 3-azabicyclo[3.2.1]octane framework, TOCSY can be used to trace the connectivity within the ethylene (B1197577) and propylene (B89431) bridges of the bicyclic system. researchgate.netresearchgate.net

The magnitude of the vicinal coupling constants (³JHH), which describe the interaction between protons on adjacent carbon atoms, is highly dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of these J-values provides quantitative data to support conformational assignments. In the chair conformation of the piperidine ring within the 3-azabicyclo[3.2.1]octane system, the coupling constants between axial and equatorial protons (J_ax,eq), axial and axial protons (J_ax,ax), and equatorial and equatorial protons (J_eq,eq) will have characteristic values that help to define the ring's geometry. The nonequivalence of exo-exo and endo-endo vicinal coupling constants is a known feature of norbornane-type systems and is influenced by interactions with bridging atoms. researchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups. For this compound, the IR spectrum is characterized by specific absorption bands corresponding to the O-H, N-H, and C-H bonds, as well as the C-O and C-N bonds.

The most informative region is often the O-H stretching band (ν(O-H)). Its position and shape provide evidence for intermolecular and intramolecular hydrogen bonding. In the solid state or in concentrated solutions, a broad band is typically observed in the 3200-3600 cm⁻¹ region, indicative of intermolecular O-H···N or O-H···O hydrogen bonds. researchgate.net Studies on related epimers have shown that the crystal structure can be stabilized by O—H…N intermolecular hydrogen bonding. researchgate.net In very dilute solutions of a nonpolar solvent, a sharper, higher-frequency band may appear, corresponding to a "free" non-hydrogen-bonded hydroxyl group.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Intensity
O-H Stretch Alcohol (H-bonded)3200 - 3600Strong, Broad
N-H Stretch Secondary Amine3300 - 3500Medium
C-H Stretch Alkane2850 - 3000Strong
C-O Stretch Alcohol1000 - 1260Strong
C-N Stretch Amine1020 - 1250Medium

Note: Values are typical ranges and can be influenced by the physical state and solvent. researchgate.netnih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation pattern upon ionization. For this compound, the molecular formula is C₇H₁₃NO, corresponding to a monoisotopic mass of approximately 127.10 Da. uni.lu

High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places. acs.org

Electron ionization (EI) mass spectrometry typically causes more extensive fragmentation. The resulting fragmentation pattern is a signature of the molecule's structure. For related nortropine (B26686) structures, the mass spectrum shows characteristic peaks resulting from the cleavage of the bicyclic system.

Table 3: Predicted and Observed Mass Spectrometry Data for Azabicyclo[3.2.1]octan-ol Systems

m/z ValueIon DescriptionSource
128.107 [M+H]⁺ (Protonated Molecule)Predicted uni.lu
127.10 M⁺ (Molecular Ion)Experimental (GC-MS) nih.gov
124.0 Loss of H and H₂Experimental (GC-MS) nih.gov
96.0 Fragmentation of bicyclic ringExperimental (GC-MS) nih.gov
83.0 Fragmentation of bicyclic ringExperimental (GC-MS) nih.gov
82.0 Fragmentation of bicyclic ringExperimental (GC-MS) nih.gov

Note: Experimental data corresponds to 8-Azabicyclo[3.2.1]octan-3-ol from GC-MS analysis. nih.gov The fragmentation pathways are complex but provide a reliable fingerprint for the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis and Dynamics

The conformational landscape of this compound and its analogs has been extensively studied using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations. researchgate.netresearchgate.net These studies have provided a detailed understanding of the molecule's three-dimensional structure and dynamic behavior in solution.

Chair-Envelope Conformation of the Bicyclic System

The most stable conformation for the 3-azabicyclo[3.2.1]octane system is a chair-envelope conformation. researchgate.netresearchgate.net In this arrangement, the six-membered piperidine ring adopts a chair conformation, while the five-membered pyrrolidine (B122466) ring assumes an envelope shape. This has been consistently observed in various derivatives of this bicyclic system. For instance, studies on 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols in a chloroform (B151607) (CDCl3) solution have shown a preference for this chair-envelope conformation. researchgate.netresearchgate.net Similarly, X-ray diffraction studies of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol and its β-epimer also confirm the chair-envelope conformation for the bicyclic system. researchgate.netresearchgate.net

Conformational Preferences of Constituent Rings (e.g., Piperidine, Pyrrolidine)

The piperidine ring within the 3-azabicyclo[3.2.1]octane framework generally exists in a chair form. However, the puckering of this chair can be influenced by substituents. In α-epimers of esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ol, the piperidine ring is puckered at the C8 position. Conversely, in the β-epimers, the ring is flattened at the N3 position. researchgate.net

Influence of Substituents on Conformational Equilibrium

Substituents on the 3-azabicyclo[3.2.1]octane skeleton play a crucial role in determining the conformational equilibrium. The position and orientation of these substituents can lead to different steric and electronic interactions, thereby favoring one conformation over others.

For instance, in 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, the N-CH3 group preferentially occupies an equatorial position with respect to the chair-shaped piperidine ring. researchgate.netresearchgate.net In the case of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol, both the hydroxyl (OH) and phenethyl groups are in equatorial positions. researchgate.netresearchgate.net However, in its β-epimer, the hydroxyl group is in an axial position while the phenethyl group remains equatorial. researchgate.net

The nature of the substituent on the nitrogen atom also has a significant impact. A study on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives revealed that the N-substituent critically affects binding affinity for dopamine (B1211576) receptors, which is directly related to the molecule's conformation. nih.gov X-ray crystallography of one such derivative showed a notable rotation of the N-substituent compared to a simpler piperidinol analogue, highlighting the conformational influence of the bicyclic framework. nih.gov

The table below summarizes the observed conformational preferences for various substituents in the 3-azabicyclo[3.2.1]octane system.

CompoundSubstituentPositionConformation
3-methyl-3-azabicyclo[3.2.1]octan-8-olN-CH3EquatorialChair-Envelope
3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-olOH, PhenethylEquatorialChair-Envelope
3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-olOHAxialChair-Envelope
3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-olPhenethylEquatorialChair-Envelope

Rotation Barriers of Acyloxy Groups in Esters

In ester derivatives of 3-azabicyclo[3.2.1]octan-8-ol, the rotation of the acyloxy group around the C8-O bond has been investigated. Studies on α and β-esters of 3-methyl-3-azabicyclo[3.2.1]octane have indicated free rotation of the acyloxy group. researchgate.net This suggests a relatively low rotational barrier.

In a broader context, computational studies on other cyclic esters have shown that the energy barriers for rotation of the ester group can be influenced by factors such as the electronic properties of the acyl group and the presence of flanking substituents. nih.govnih.gov For instance, the barrier for rotation to an anti-conformation of the ester bond can vary significantly. nih.gov While specific values for this compound esters are not detailed in the provided context, the general principles of rotational barriers in esters are applicable.

Solvent Effects on Conformation

The surrounding solvent medium can influence the conformational preferences of molecules. For 3-methyl-3-azabicyclo[3.2.1]octan-8-ol, a notable solvent effect has been observed. In a non-polar solvent like carbon tetrachloride (CCl4), the initial chair-envelope conformation can change to a boat-envelope conformation. researchgate.netresearchgate.net This change is stabilized by the formation of an intramolecular hydrogen bond. researchgate.netresearchgate.net

Theoretical approaches, such as the self-consistent reaction field (SCRF) theory, are used to investigate solvent effects on conformational equilibria and have been applied to other molecules to understand how polar solvents can influence molecular geometry. nih.gov

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods are invaluable tools for elucidating the structural and conformational properties of molecules like this compound. Ab initio calculations and Density Functional Theory (DFT) are commonly employed to complement experimental data.

For 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)-ols, ab initio calculations have been used alongside NMR and IR spectroscopy to study their structure. researchgate.net These calculations helped to deduce the preferred chair-envelope conformation and to understand intermolecular associations. researchgate.net The theoretically calculated infrared spectra for the ν(O–H) region showed good agreement with the experimental data. researchgate.net

Computational studies on related systems have also provided insights into substituent effects and rotational barriers. For example, DFT calculations have been used to determine the rotational barriers of acyloxy groups in biphenyl (B1667301) systems. biomedres.usbiomedres.us These theoretical approaches allow for the investigation of transition states and the energetic landscape of conformational changes, providing a deeper understanding of the dynamic behavior of these molecules. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes

Computational chemistry provides powerful tools for understanding the conformational preferences of complex molecules like this compound. Ab initio and Density Functional Theory (DFT) are at the forefront of these methods, allowing for the theoretical exploration of a molecule's potential energy surface to identify stable conformers.

Studies on closely related derivatives, such as 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, have utilized these calculations to map their conformational energy landscapes. researchgate.net For these derivatives, theoretical calculations have shown that the bicyclic system preferentially adopts a chair-envelope conformation. researchgate.net In this arrangement, the six-membered piperidine ring exists in a chair form, which is a low-energy conformation for such rings.

Table 1: Summary of Computational Methods Applied to Azabicyclo[3.2.1]octane Systems

Method Application Compound Studied Key Finding
Ab Initio Conformational Analysis 3-methyl-3-azabicyclo[3.2.1]octan-8-ols Preferred chair-envelope conformation. researchgate.net
DFT (B3LYP/6-311G**) Spectroscopic Analysis 3-methyl-3-azabicyclo[3.2.1]octan-8-ols Comparison of theoretical vs. experimental IR spectra. researchgate.net
DFT (B3LYP/6-31G*) Conformational Analysis 8-oxabicyclo[3.2.1]octan-3-one derivatives Pyran ring adopts a chair conformation. researchgate.net

Computational Prediction of Spectroscopic Parameters

Beyond determining conformational energies, computational methods are instrumental in predicting spectroscopic parameters, which can then be correlated with experimental data to validate the predicted structures. For derivatives of this compound, this approach has been successfully applied.

Theoretical calculations have been used to predict the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net In a study on 3-methyl-3-azabicyclo[3.2.1]octan-8α and -8β-ols, the infrared spectra in the ν(O–H) stretching region were theoretically calculated at the B3LYP/6-311G** level of theory and compared with experimental results to deduce information about intermolecular associations. researchgate.net Furthermore, DFT methods have been employed to calculate the chemical shifts of carbon atoms (δC) for related bicyclic compounds, showing good agreement with experimental NMR data and aiding in structural elucidation. researchgate.net This synergy between computational prediction and experimental spectroscopy is a powerful strategy for confirming the stereochemistry and conformational details of complex molecules.

Solid-State Structural Studies

X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's conformation and the spatial relationship between its atoms.

For derivatives of the azabicyclo[3.2.1]octane framework, X-ray crystallography has been crucial. The crystal structure of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol was determined by X-ray diffraction, which confirmed that the bicyclic system adopts a chair-envelope conformation. researchgate.net In another investigation, the oxalate (B1200264) salts of two different N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives were analyzed. nih.gov This analysis revealed critical differences in the orientation of the substituent on the nitrogen atom, which were quantified by specific torsion angles. nih.gov

For example, the study highlighted a significant divergence in the C(14)–N(2)–C(9)–C(7) torsion angle between two derivatives, measuring -67.3 ± 0.2° in one and +46.92 ± 0.13° in the other, demonstrating a relative rotation of 114°. nih.gov These precise structural data obtained from X-ray diffraction are invaluable for understanding structure-activity relationships.

Table 2: Example of Torsion Angle Data from X-ray Crystallography of 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol Derivatives nih.gov

Compound Torsion Angle Value (°)
Derivative 1 O(1)–C(12)–C(15)–C(20) -5.2 ± 0.2
C(14)–N(2)–C(9)–C(7) -67.3 ± 0.2
Derivative 2 O(1)–C(12)–C(15)–C(20) -6.82 ± 0.13

Identification of Intermolecular Hydrogen Bonding Networks (O-H...N)

In the solid state, the crystal packing of molecules containing both hydrogen bond donors (like the hydroxyl group) and acceptors (like the nitrogen atom) is often dominated by hydrogen bonding. For this compound and its derivatives, the interaction between the hydroxyl group (O-H) and the tertiary amine nitrogen (N) is of particular importance.

X-ray and IR data have confirmed the existence of O-H···N intermolecular hydrogen bonding in the solid state of related compounds. researchgate.net Specifically, the crystal structure of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-ol is stabilized by such intermolecular hydrogen bonds. researchgate.netresearchgate.net This type of interaction, where the hydroxyl proton of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule, plays a critical role in defining the crystal lattice and influencing the physical properties of the compound, such as its melting point and solubility. The presence of these networks is a key feature of the solid-state chemistry of this class of bicyclic amino alcohols.

Chemical Reactivity and Derivatization Strategies of Endo 3 Azabicyclo 3.2.1 Octan 8 Ol

Reactions at the Hydroxyl Group

The secondary alcohol at the C-8 position is a primary site for chemical modification, allowing for oxidation, reduction, and substitution reactions to generate a wide array of derivatives.

The secondary hydroxyl group of Endo-3-azabicyclo[3.2.1]octan-8-ol can be readily oxidized to the corresponding ketone, 3-azabicyclo[3.2.1]octan-8-one. This transformation is a fundamental step in the synthesis of many derivatives, as the resulting ketone provides a new electrophilic center for further functionalization.

Standard oxidation protocols are applicable for this conversion. Reagents such as those used in Swern oxidation (oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) are effective under mild conditions. For more robust applications, stronger oxidizing agents can be employed. For instance, the Jones reagent (chromium trioxide in aqueous sulfuric acid) has been successfully used to oxidize a secondary alcohol on a related azabicyclo[3.2.1]octane scaffold to the corresponding ketone. google.com.na

The general scheme for this oxidation is as follows:

This compound → [Oxidizing Agent] → 3-Azabicyclo[3.2.1]octan-8-one

The complete removal of the hydroxyl group (deoxygenation) to yield the parent hydrocarbon, 3-azabicyclo[3.2.1]octane, is a more challenging transformation. This typically requires a two-step process. First, the hydroxyl group must be converted into a better leaving group. This can be achieved by esterification with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, to form a tosylate or mesylate ester. Subsequent reduction of this intermediate with a strong hydride reagent, like lithium aluminum hydride (LiAlH₄), cleaves the C-O bond and replaces it with a C-H bond.

Another established method for deoxygenation is the Barton-McCombie reaction. This involves converting the alcohol into a thiocarbonyl derivative, such as a xanthate ester, which is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a less toxic alternative) to effect the reduction.

The hydroxyl group readily undergoes esterification and etherification, providing straightforward access to a large family of derivatives.

Esterification can be accomplished through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) is typically required to facilitate the reaction. Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, yields the corresponding ester.

Etherification has been demonstrated in the synthesis of novel NAAA (N-acylethanolamine-hydrolyzing acid amidase) inhibitors. nih.govacs.org In this context, the alkoxide of an N-protected this compound derivative acts as a nucleophile. For example, endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol was reacted with 2-chloropyrazine (B57796) in the presence of a strong base, potassium tert-butoxide (t-BuOK), in refluxing tetrahydrofuran (B95107) (THF) to yield the corresponding pyrazinyloxy ether derivative. nih.govacs.org

Table 1: Examples of Etherification of this compound Derivatives

Starting Material Reagent Conditions Product Yield Reference
endo-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol 2-Chloropyrazine t-BuOK, THF, reflux (1R,5S,8r)-3-Benzyl-8-(pyrazin-2-yloxy)-3-azabicyclo[3.2.1]octane 59% nih.govacs.org
tert-Butyl (1R,3s,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate 2-Chloropyrazine t-BuOK, THF, reflux tert-Butyl (1R,3s,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate 36% acs.org

Reactivity of the Nitrogen Atom

The secondary amine at the N-3 position is a key nucleophilic and basic center, allowing for a variety of N-derivatization reactions, including alkylation and acylation.

The nitrogen atom can be readily alkylated by reaction with alkyl halides or other electrophiles. The reaction typically proceeds via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon atom. A base, such as potassium carbonate or cesium carbonate, is often included to neutralize the hydrogen halide formed during the reaction. google.com Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method to introduce alkyl substituents. google.com

These alkylation strategies are fundamental in modifying the steric and electronic properties of the bicyclic core for various applications.

The nucleophilic nitrogen readily reacts with acylating agents to form stable amide bonds. This is a common strategy for synthesizing complex molecular architectures. The reaction can be carried out using acyl chlorides in the presence of a base or by coupling the amine with a carboxylic acid using standard peptide coupling reagents (e.g., HBTU, HATU). google.comscispace.com

Furthermore, the nitrogen can be derivatized with sulfonyl chlorides to produce sulfonamides. nih.govacs.orggoogle.com This reaction is robust and provides access to a class of compounds with distinct chemical properties compared to their amide counterparts. For example, various pyrazole (B372694) sulfonamides based on the azabicyclo[3.2.1]octane scaffold have been synthesized and evaluated as enzyme inhibitors. nih.govacs.org

Table 2: Examples of N-Derivatization of Azabicyclo[3.2.1]octane Scaffolds

Amine Precursor Reagent Conditions Product Type Reference
7-(Pyrazin-2-yloxy)-3-oxa-9-azabicyclo[3.3.1]nonane 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride TEA, THF, r.t. Sulfonamide nih.gov
3-Substituted-8-azabicyclo[3.2.1]octane R¹COZ (e.g., acyl chloride) Triethylamine, DCM Amide google.com
8-azabicyclo[3.2.1]octane derivative R⁷S(O)₂Cl (e.g., methanesulfonyl chloride) Base (e.g., DABCO) Sulfonamide google.com

These derivatization strategies highlight the utility of this compound as a versatile building block for creating a diverse range of functionalized molecules.

Modifications of the Bicyclic Ring System

The 3-azabicyclo[3.2.1]octane framework is a rigid scaffold that serves as a crucial component in the design of various biologically active molecules. Modifications to this bicyclic system are key to modulating the pharmacological properties of its derivatives. These modifications can involve altering the saturation of the ring, introducing or changing functional groups, and exploring different stereochemistries to understand and optimize molecular interactions with biological targets.

Elimination Reactions

Elimination reactions involving the bicyclic ring system of this compound derivatives can be a critical consideration, particularly in the context of metabolic stability. For instance, in the development of acaricides based on an isotropane (3-azabicyclo[3.2.1]octane) core, researchers considered the potential for metabolic elimination of substituents. jst.go.jp It was speculated that the metabolic removal of a phenoxy moiety from an isotropane derivative could lead to the formation of a double bond. jst.go.jp However, the formation of a double bond at the bridgehead carbon of the isotropane ring is highly unfavorable due to Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough to accommodate the planarity of the sp2 hybridized carbons. jst.go.jp This inherent structural constraint can be strategically advantageous, preventing certain metabolic pathways and potentially increasing the in vivo stability of the compound. jst.go.jp

Hydrogenation of Unsaturated Analogues

Hydrogenation is a common and effective strategy for modifying the bicyclic ring system, primarily to saturate double bonds and to remove protecting groups. In the synthesis of heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds, an unsaturated intermediate was subjected to hydrogenation. google.com This reaction served a dual purpose: it saturated the double bond within the alkene moiety and simultaneously removed a benzyl (B1604629) (Bn) protecting group from the nitrogen atom. google.com The process yielded the desired saturated bicyclic amine with high stereospecificity for the endo configuration following crystallization. google.com Similarly, in the synthesis of acaricidal compounds, debenzylation of an O-arylated azabicycle was achieved to yield the NH-free azabicycle, a key intermediate for further functionalization. jst.go.jp These examples highlight hydrogenation as a reliable method for achieving specific structural and stereochemical outcomes in the synthesis of 3-azabicyclo[3.2.1]octane derivatives.

Strategic Functionalization for Structure-Activity Relationship (SAR) Studies

Strategic functionalization of the 3-azabicyclo[3.2.1]octane ring system is fundamental for exploring structure-activity relationships (SAR) and optimizing ligand-receptor interactions. The rigid nature of this scaffold allows for precise spatial positioning of substituents, enabling detailed investigation into the pharmacophoric requirements of a target.

In the development of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) inhibitors, the azabicyclo[3.2.1]octane core played a pivotal role. nih.gov An initial hit was optimized by incorporating this bicyclic moiety, which led to a sulfonamide analogue with submicromolar activity. nih.gov A critical aspect of the SAR study was the evaluation of the stereochemistry at the point of substitution on the bicyclic ring. It was discovered that the endo-isomer was crucial for activity, whereas the corresponding exo-diastereoisomer was completely inactive, demonstrating a clear stereochemical preference by the enzyme's binding site. nih.gov Further modifications, such as adding an ethoxymethyl side chain to a pyrazine (B50134) ring connected to the bicyclic core, led to a significant improvement in both inhibitory activity and drug-like properties. nih.govacs.org This in-depth SAR analysis resulted in the discovery of a potent and selective NAAA inhibitor with a favorable pharmacological profile. nih.govacs.org

Similarly, in the search for novel dopamine (B1211576) D2-like receptor ligands, the tropane (B1204802) (8-azabicyclo[3.2.1]octane) ring was used to replace a piperidine (B6355638) ring from a lead compound. nih.gov This scaffold hop reversed the receptor selectivity of the parent compound. nih.gov Further SAR exploration involved synthesizing a series of N-substituted and 3-aryl-substituted analogues. The introduction of 3-benzofurylmethyl substituents at the nitrogen of the bicyclic ring resulted in ligands with high affinity for both D2 and D3 receptors. nih.gov These studies underscore how systematic modifications of the azabicyclo[3.2.1]octane scaffold are a powerful strategy for fine-tuning the affinity and selectivity of ligands for their biological targets.

Table 1: SAR of Azabicyclo[3.2.1]octane Derivatives as NAAA Inhibitors nih.gov

CompoundScaffold ModificationStereochemistryh-NAAA IC50 (µM)
Hit Compound (piperidine core)PiperidineN/A~1.15
20Azabicyclo[3.2.1]octaneendo0.23
21Azabicyclo[3.2.1]octaneexo>50 (inactive)
50 (ARN19689)endo-Azabicyclo[3.2.1]octane with ethoxymethyl-pyrazinyloxy substituentendo0.042

Applications in Advanced Chemical and Biological Research

Synthetic Utility as a Versatile Building Block

The rigid bicyclic framework of endo-3-azabicyclo[3.2.1]octan-8-ol makes it an invaluable starting material and intermediate in the synthesis of a wide array of organic compounds. msesupplies.com Its structural features, including the presence of a nitrogen atom and a hydroxyl group, provide reactive sites for further chemical modifications, enabling the construction of diverse and complex molecular architectures. msesupplies.com

Precursor to Complex Organic Molecules and Heterocycles

This compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. msesupplies.com The 8-azabicyclo[3.2.1]octane core is a prevalent structural motif found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov Synthetic strategies often rely on the construction of this core, followed by functionalization at various positions to create a library of analogues for structure-activity relationship studies. nih.gov For instance, the compound has been utilized in the development of novel inhibitors for enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), where the azabicyclo[3.2.1]octane core plays a crucial role in the inhibitory activity. nih.gov

Key Intermediate in the Synthesis of Natural Products and Analogues, including Tropane (B1204802) Alkaloids

The 8-azabicyclo[3.2.1]octane skeleton is the central structural feature of tropane alkaloids, a class of biologically active molecules with a long history of medicinal use. nih.govresearchgate.net this compound and its derivatives are pivotal intermediates in the total synthesis of these natural products and their analogues. ehu.eslookchem.com The ability to perform late-stage structural diversification at key positions of the tropane core is critical for modulating their biological properties. nih.gov Synthetic approaches often involve the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold to produce chiral tropane analogues with potentially novel or improved therapeutic applications. researchgate.netehu.es

Medicinal Chemistry Research (Focus on Molecular Mechanisms and Ligand Design)

The unique three-dimensional structure of this compound provides an excellent template for the design of ligands that can selectively interact with specific biological targets, such as receptors and enzymes.

Ligand Design for Receptor and Enzyme Interactions

The azabicyclo[3.2.1]octane framework has been extensively used to develop ligands for various receptors. For example, derivatives of this scaffold have been investigated as 5-HT4 receptor agonists and dopamine (B1211576) D2-like receptor ligands. researchgate.netthegoodscentscompany.com The rigid nature of the bicyclic system helps in defining the spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity.

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been identified as potent modulators of the nociceptin (B549756) opioid peptide (NOP) receptor. nih.gov One such derivative, SCH 221510, which is 8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, acts as a potent and selective NOP agonist. nih.gov Research has shown that NOP agonists can enhance the antinociceptive effects of other opioids, like buprenorphine, without exacerbating side effects such as respiratory depression. nih.gov This highlights the therapeutic potential of targeting the NOP receptor with ligands built upon the 8-azabicyclo[3.2.1]octane framework.

Table 1: Biological Activity of SCH 221510 at Opioid Receptors

Receptor EC₅₀ (nM) Kᵢ (nM)
NOP 12 0.3
µ-opioid 693 65
κ-opioid 683 131
δ-opioid 8071 2854

Data sourced from Tocris Bioscience.

The 8-azabicyclo[3.2.1]octane core is also a key feature in the design of mu (µ) opioid receptor antagonists. researchgate.netgoogle.com These antagonists are of significant clinical interest for treating conditions like opioid-induced bowel dysfunction. google.com By modifying the substituents on the azabicyclo[3.2.1]octane ring, researchers have developed potent and peripherally selective µ-opioid receptor antagonists. researchgate.net For example, N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenol and -phenyl carboxamide series have been discovered as novel µ-opioid receptor antagonists. researchgate.net Furthermore, C7β-methyl analogues of orvinols, which contain this scaffold, have been found to be kappa opioid antagonists with low or no efficacy at µ-opioid receptors, demonstrating the fine-tuning of receptor activity that can be achieved through structural modifications of this versatile chemical entity. acs.org

Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

The inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has emerged as a promising strategy for managing inflammation and associated pain. nih.gov NAAA is a cysteine hydrolase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). nih.govuniurb.it By inhibiting NAAA, the endogenous levels of PEA are increased, prolonging its therapeutic effects. nih.gov

Derivatives of the 3-azabicyclo[3.2.1]octane scaffold have been identified as potent, non-covalent inhibitors of NAAA. nih.govacs.orgresearchgate.net Structure-activity relationship (SAR) studies have revealed that constraining a piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane structure is beneficial for inhibitory activity. nih.gov For instance, a sulfonamide analog with this bicyclic core demonstrated submicromolar activity against human NAAA (h-NAAA), a significant improvement over its more flexible piperidine counterpart. nih.gov

Further optimization led to the discovery of potent inhibitors with IC50 values in the low nanomolar range. nih.govacs.orgresearchgate.net These compounds, featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core, are being investigated as potential therapeutic agents for inflammatory conditions. nih.gov

Role as a Precursor in the Biosynthesis of Anticholinergic Alkaloids (e.g., Hyoscyamine (B1674123), Scopolamine)

The 8-azabicyclo[3.2.1]octane nucleus is the foundational structure of tropane alkaloids, a class of naturally occurring compounds with significant pharmacological activities. nih.govresearchgate.netrsc.org Among the most well-known tropane alkaloids are (-)-hyoscyamine and its epoxide derivative, scopolamine (B1681570), both of which are used as anticholinergic agents. nih.gov

The biosynthesis of these alkaloids involves the formation of the tropane ring system, with tropine (B42219) ((3-endo)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol) being a key intermediate. nih.govthegoodscentscompany.com Tropine is formed through the stereospecific reduction of tropinone (B130398). nih.gov Subsequently, tropine is esterified with phenyllactic acid to produce littorine, which then undergoes an intramolecular rearrangement to form hyoscyamine. nih.gov Finally, hyoscyamine is converted to scopolamine through a two-step oxidation process catalyzed by hyoscyamine 6β-hydroxylase (H6H). nih.gov The endo configuration of the hydroxyl group in tropine is crucial for these biosynthetic transformations.

Exploration as Analogs of Neurotransmitters

The rigid framework of the 8-azabicyclo[3.2.1]octane system has been utilized to design analogs of neurotransmitters, particularly for targeting dopamine and serotonin (B10506) transporters. researchgate.net These transporters play a critical role in regulating neurotransmitter levels in the synapse, and their inhibition can have profound effects on mood and behavior. researchgate.net

Cocaine, a well-known psychostimulant, contains a tropane skeleton and functions by inhibiting the dopamine transporter (DAT). researchgate.net Researchers have synthesized numerous analogs of cocaine based on the 8-azabicyclo[3.2.1]octane scaffold to develop potential medications for cocaine addiction. researchgate.net These studies have explored the effects of various substituents on the bicyclic ring to modulate binding affinity and selectivity for DAT and the serotonin transporter (SERT). researchgate.net For example, introducing hydroxyl groups at the 6- or 7-position of the tropane ring has been shown to alter the potency and selectivity of these compounds. researchgate.net

Investigation of Enzyme Inhibition Mechanisms (e.g., Glycosidase Enzymes by Calystegines)

Calystegines are a group of polyhydroxylated nortropane alkaloids, which are structurally similar to sugars. nih.govfigshare.comresearchgate.net This structural resemblance allows them to act as inhibitors of glycosidase enzymes, which are involved in carbohydrate metabolism. nih.govfigshare.comresearchgate.net The inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.govrsc.org

Calystegines, which contain the 3-azabicyclo[3.2.1]octane skeleton, have been shown to inhibit α-glucosidases such as maltase and sucrase. nih.govfigshare.comresearchgate.net In silico docking studies have confirmed that these alkaloids bind to the active sites of these enzymes. nih.govresearchgate.net The mechanism of inhibition is believed to involve mimicry of the transition state of the glycoside hydrolysis reaction. nih.gov By binding tightly to the enzyme's active site, calystegines prevent the breakdown of complex carbohydrates into absorbable monosaccharides, thereby helping to control blood glucose levels. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies for Target Affinity and Selectivity

The development of potent and selective ligands based on the 3-azabicyclo[3.2.1]octan-8-ol scaffold heavily relies on detailed structure-activity relationship (SAR) studies. nih.govlookchem.com These studies systematically modify the chemical structure of a lead compound and evaluate the resulting changes in biological activity to understand the key molecular features required for target binding and selectivity.

Impact of Stereochemistry on Biological Activity

The stereochemistry of the 3-azabicyclo[3.2.1]octane core plays a critical role in determining the biological activity of its derivatives. The endo and exo configurations of substituents on the bicyclic ring can lead to significant differences in potency and selectivity.

For instance, in the development of NAAA inhibitors, the endo-isomer of a pyrazole azabicyclo[3.2.1]octane sulfonamide was found to be significantly more potent than its corresponding exo-diastereoisomer, which was virtually inactive. nih.gov This highlights the importance of the specific spatial arrangement of substituents for effective interaction with the enzyme's binding pocket. Similarly, in the context of acaricides, an 8-exo-substituted isotropane derivative was found to be active, while the corresponding 8-endo-isomer was inactive. jst.go.jp

Influence of Substituents on Ligand-Target Interactions

The nature and position of substituents on the 3-azabicyclo[3.2.1]octane scaffold have a profound impact on ligand-target interactions. SAR studies have explored a wide range of substituents to optimize binding affinity and selectivity.

In the context of NAAA inhibitors, modifications to the pyrazole and phenoxy moieties of the lead compound have been extensively investigated. nih.govacs.org For example, the introduction of a para-methyl group on the phenoxy ring resulted in a potent inhibitor, while ortho- and meta-methyl substitutions led to a significant drop in activity. nih.gov Further studies showed that while some small hydrophobic and polar substituents were tolerated at the para position, they generally resulted in a slight loss of activity compared to the methyl derivative. nih.gov Ultimately, the incorporation of an ethoxymethyl side chain on a pyrazine (B50134) ring led to a compound with an excellent balance of high inhibitory activity and favorable physicochemical properties. nih.govacs.org

Similarly, in the development of dopamine D2-like receptor ligands, the N-substituent on the 8-azabicyclo[3.2.1]octane ring was found to be a key determinant of affinity. The replacement of a piperidine ring with a tropane ring, along with the introduction of a 3-benzofurylmethyl substituent at the nitrogen, resulted in ligands with significantly improved affinity for the D3 receptor.

Research into Potential Antioxidant Properties

The investigation into the antioxidant properties of this compound and its direct derivatives is a nascent field of study. While related heterocyclic compounds and certain classes of alkaloids have been explored for their antioxidant capabilities, specific research focusing on this particular azabicycloalkane is not extensively documented in publicly available literature. The potential for this scaffold to be incorporated into molecules with antioxidant activity remains an area open for future exploration. For instance, the synthesis of stable bicyclic nitroxides from related azabicyclo[3.2.1]octane precursors has been reported, and nitroxides are known for their ability to act as radical scavengers, which is a key mechanism of antioxidant action. mdpi.com However, direct evaluation of the antioxidant capacity of this compound itself is not yet established.

Mechanistic Investigations of Analgesic and Antipyretic Activities of Derived Esters

Derivatives of the 3-azabicyclo[3.2.1]octane skeleton have been synthesized and evaluated for their pharmacological effects, including pain and fever reduction. A notable study focused on a series of esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols.

Within this series, one specific compound demonstrated promising activity. Research has shown that 8-beta-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane, an ester derivative, exhibited significant analgesic activity in the hot plate test, a common method for assessing pain response in animal models. acs.orgnih.gov Furthermore, the same compound was found to possess significant antipyretic (fever-reducing) properties when rectal temperature was measured in mice. acs.orgnih.gov

While these effects are clearly reported, the precise molecular mechanisms through which these ester derivatives exert their analgesic and antipyretic actions are not fully detailed in the available research. Generally, analgesic and antipyretic drugs, like non-steroidal anti-inflammatory drugs (NSAIDs), often function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of pain, inflammation, and fever. researchgate.net Another potential pathway could involve interaction with the central nervous system's opioid or cannabinoid receptors. However, specific mechanistic studies to confirm these pathways for esters of this compound are required for a complete understanding.

Table 1: Analgesic and Antipyretic Activity of a Derived Ester

Compound NameActivity ObservedModel/Test
8-beta-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octaneSignificant Analgesic ActivityHot Plate Test (in mice)
8-beta-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octaneSignificant Antipyretic ActivityRectal Temperature Measurement (in mice)

Studies on Cytotoxic Activity in Cell Lines

The rigid azabicyclo[3.2.1]octane framework is a key structural component in various natural products and synthetic compounds that have been investigated for their potential as anticancer agents. researchgate.netacs.org Research into derivatives of this scaffold has yielded compounds with significant cytotoxic activity against a range of human cancer cell lines.

For example, certain 8-azabicyclo[3.2.1]oct-2-ene derivatives have demonstrated high cytotoxicity against the MDA-MB-231 breast cancer cell line, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 1.51 to 3.03 µM. wikipedia.org Other research has reported the cytotoxic effects of different derivatives on glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC) cell lines. mdpi.com

Further studies on related structures, such as 2-azabicyclo[3.2.1]octane, have also shown promise. Polyamine and sulfonamide derivatives of this isomer were found to inhibit the proliferation of several cancer cell lines, including non-small cell lung carcinoma (A-549), ductal carcinoma (T-47D), glioblastoma (Hs-683), and neuroblastoma (SK-N-BE(2)). google.com Additionally, novel diazaspiro bicyclo hydantoin (B18101) derivatives, synthesized from the related precursor 8-azabicyclo[3.2.1]octan-3-one, have been evaluated for their cytotoxic activities. nih.gov

The natural product cocaine, which contains the 8-azabicyclo[3.2.1]octane core, has also been used to create metal complexes. A Co(II) complex of cocaine showed potential cytotoxic effects against hepatoblastoma (HepG-2) and breast cancer (MCF-7) cell lines, with IC50 values of 9.78 µM and 10.36 µM, respectively. researchgate.net

These findings underscore the importance of the azabicyclo[3.2.1]octane skeleton as a template for designing novel cytotoxic agents for cancer research.

Table 2: Cytotoxic Activity of Azabicyclo[3.2.1]octane Derivatives

Derivative ClassSpecific Compound/DerivativeTarget Cell Line(s)Reported IC50 Value
8-Azabicyclo[3.2.1]oct-2-ene DerivativesNot specifiedMDA-MB-231 (Breast Cancer)1.51 to 3.03 µM
2-Azabicyclo[3.2.1]octane Polyamine/SulfonamideNot specifiedA-549 (Lung), T-47D (Breast), Hs-683 (Glioblastoma)Varies by compound
Cocaine Metal ComplexCo(II) complexHepG-2 (Hepatoblastoma)9.78 µM
Cocaine Metal ComplexCo(II) complexMCF-7 (Breast Cancer)10.36 µM
Azabicyclo[3.2.1]octane DerivativesNot specifiedGlioblastoma (GBM), Medulloblastoma (MB), Hepatocellular Carcinoma (HCC)Not specified

Considerations in Materials Science Research

While the azabicyclo[3.2.1]octane scaffold is a cornerstone in medicinal chemistry and pharmacology, its application in materials science is not a prominent area of research based on current literature. nih.govresearchgate.net Materials science often leverages molecules for properties such as conductivity, photoluminescence, liquid crystallinity, or their ability to form polymers and organized supramolecular structures. Although some broad classes of organic molecules that include nitrogen heterocycles, like Schiff bases, have found applications in materials science, specific studies detailing the use of this compound or its direct derivatives for creating new materials are scarce. researchgate.net The primary research focus for this compound and its analogues remains overwhelmingly in the domain of biologically active agents. nih.govresearchgate.net

Q & A

Q. What are the established synthetic methodologies for Endo-3-azabicyclo[3.2.1]octan-8-ol?

The synthesis typically involves multistep reactions, including ester hydrolysis, oxidation, and desymmetrization of tropinone derivatives. For example, Ashford’s Dictionary of Industrial Chemicals outlines a route starting with tropinone, followed by amine oxidation and O-acetylation to yield the bicyclic scaffold . Advanced protocols may use enantioselective techniques to control stereochemistry, as demonstrated in studies of structurally similar azabicyclo compounds .

Q. How is the structural characterization of this compound performed?

Characterization relies on a combination of analytical techniques:

  • NMR spectroscopy for elucidating hydrogen and carbon environments.
  • Gas-phase ion energetics (e.g., electron ionization mass spectrometry) to determine ionization energies and fragmentation patterns, as reported by NIST .
  • X-ray crystallography for resolving stereochemical configurations, particularly in derivatives with substituted functional groups .

Q. What biological activities are associated with this compound derivatives?

Derivatives exhibit analgesic and narcotic antagonist activities. For instance, substituting the hydroxyl group with a 3-hydroxyphenyl moiety enhances binding to opioid receptors, while methylation at the 8-position modulates dopamine pathways . Anticholinergic effects have also been observed in structurally related compounds .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound derivatives?

Stereochemical control is critical for bioactive derivatives. Methods include:

  • Enantioselective catalysis to direct ring closure during bicyclic scaffold formation .
  • X-ray crystallography to confirm absolute configurations, as demonstrated in studies of 1-phenyl-6-azabicyclo[3.2.1]octanes .
  • Chiral HPLC for resolving racemic mixtures and isolating enantiomers with higher pharmacological activity .

Q. What strategies resolve contradictions in reported synthetic yields for bicyclic azabicyclo compounds?

Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). Systematic optimization involves:

  • Design of Experiments (DoE) to test variables like catalyst loading and reaction time .
  • Comparative analysis of alternative routes, such as desymmetrization versus tropinone derivatization, to identify yield-limiting steps .

Q. How does functional group substitution impact the biological activity of azabicyclo derivatives?

Structure-activity relationship (SAR) studies reveal:

  • Hydroxyl groups at the 3-position enhance anticholinergic activity by mimicking acetylcholine’s polar interactions .
  • Amino or benzyl substitutions at the 8-position improve blood-brain barrier penetration, critical for neurological applications .
  • Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability, as seen in analogs with extended half-lives .

Q. What analytical methods validate purity and stability of this compound under varying conditions?

  • High-resolution mass spectrometry (HRMS) confirms molecular integrity.
  • Accelerated stability studies (e.g., exposure to heat, light, humidity) coupled with HPLC monitor degradation products .
  • Thermogravimetric analysis (TGA) assesses thermal decomposition thresholds, critical for storage recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.